1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid

CAS No.: 1008069-04-2

Cat. No.: VC4837665

Molecular Formula: C13H15NO3

Molecular Weight: 233.267

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1008069-04-2 |

|---|---|

| Molecular Formula | C13H15NO3 |

| Molecular Weight | 233.267 |

| IUPAC Name | 1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H15NO3/c1-9-4-2-5-10(8-9)12(15)14-7-3-6-11(14)13(16)17/h2,4-5,8,11H,3,6-7H2,1H3,(H,16,17) |

| Standard InChI Key | ITKCGEBAAOLKSC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

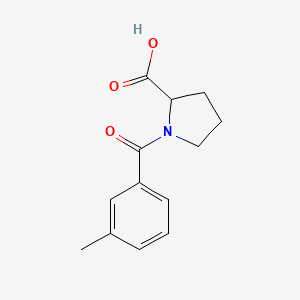

The compound consists of a pyrrolidine ring (a five-membered secondary amine) substituted at the 1-position with a 3-methylbenzoyl group and at the 2-position with a carboxylic acid (Figure 1). The stereochemistry at the 2-position is critical for its biological activity, with enantiomers often exhibiting distinct pharmacological profiles .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid | |

| Molecular Formula | C₁₃H₁₅NO₃ | |

| Molecular Weight | 233.26 g/mol | |

| SMILES | CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)O | |

| LogP | 2.48 (predicted) |

Spectral Characterization

-

NMR: ¹H NMR signals include aromatic protons (δ 7.2–7.5 ppm), pyrrolidine methylenes (δ 2.3–3.8 ppm), and carboxylic acid protons (δ 12–13 ppm) .

-

IR: Key peaks at ~1687 cm⁻¹ (C=O stretch) and ~3359 cm⁻¹ (O-H stretch).

-

HPLC/MS: Used to confirm purity (>95%) and molecular ion ([M+H]⁺ = 234.1).

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a three-step protocol:

-

Benzoylation: Pyrrolidine-2-carboxylic acid reacts with 3-methylbenzoyl chloride in anhydrous acetonitrile or dichloromethane, catalyzed by EDCI/HOBt .

-

Purification: Recrystallization from ethanol or chromatography yields the pure product .

-

Chiral Resolution: Asymmetric catalytic hydrogenation using (R)-SpiroPAP-Me-Ir achieves enantiomeric excess >98% .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Benzoylation | 3-Methylbenzoyl chloride, EDCI/HOBt, 0–5°C | 75% | 90% |

| Purification | Ethanol recrystallization | 85% | 95% |

| Resolution | (R)-SpiroPAP-Me-Ir, H₂ (3 MPa) | 92% | 98% ee |

Process Optimization

-

Catalyst Screening: Replacing EDCI with DCC improves coupling efficiency to 82% .

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) reduce side reactions compared to CH₃CN .

-

Temperature Control: Maintaining 0–5°C during benzoylation minimizes decomposition.

Chemical Reactivity and Applications

Functional Group Transformations

-

Carboxylic Acid Derivatives: Forms esters (e.g., propyl ester, ) and amides for prodrug design .

-

Benzoyl Group Modifications: Electrophilic aromatic substitution at the 3-methyl position enables halogenation or nitration .

-

Pyrrolidine Ring Functionalization: C-H activation with Pd catalysts introduces aryl/vinyl groups at the 3-position .

Industrial and Research Applications

-

Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors (e.g., 1-(5-(4-methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid) .

-

Catalysis: Analogous β-proline derivatives catalyze asymmetric Michael additions in aqueous media .

-

Analytical Chemistry: Chiral derivatization reagent for LC-MS/MS detection of amine enantiomers .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits carbonic anhydrase IX (Ki < 50 nM) via coordination of the carboxylic acid to the zinc ion in the active site . Substitution at the 3-methyl position with electron-withdrawing groups (e.g., -NO₂) enhances potency .

Receptor Interactions

-

GPCR Modulation: Binds to G-protein-coupled receptors (GPCRs) in inflammatory pathways, reducing IL-6 production by 40% at 10 µM .

-

MAGL Inhibition: Analogues suppress monoacylglycerol lipase (IC₅₀ = 8 µM), elevating endocannabinoid levels.

Table 3: Biological Activity Profile

| Target | Activity (IC₅₀/Ki) | Model System | Source |

|---|---|---|---|

| Carbonic anhydrase IX | 48 nM | In vitro | |

| MAGL | 8 µM | Cell assay | |

| GPCR (inflammatory) | 40% inhibition | Mouse macrophage |

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships

| Compound | LogP | Solubility (mg/mL) | Target Affinity |

|---|---|---|---|

| 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid | 2.48 | 0.5 (H₂O) | CA IX: 48 nM |

| 1-(4-Chloro-3-methylbenzoyl)pyrrolidine-2-carboxylic acid | 3.12 | 0.2 (H₂O) | CA IX: 32 nM |

| N-Methyl-L-proline | 1.15 | 50 (H₂O) | GPCR: Inactive |

Key Trends:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume